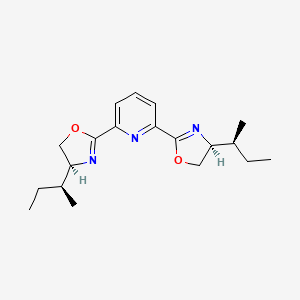

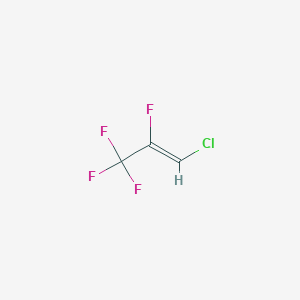

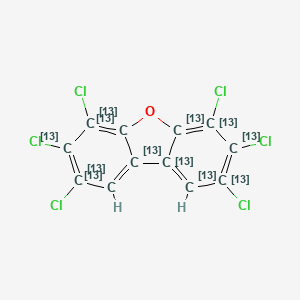

![molecular formula C8H7IN2O B6594503 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-47-9](/img/structure/B6594503.png)

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrrolopyridines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Related Compounds

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine serves as a key precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which are important in the development of new pharmaceuticals and agrochemicals (Bencková & Krutošíková, 1997).

Development of Novel Methodologies

Research has focused on developing novel methodologies for the functionalization and synthesis of derivatives involving this compound. This includes studies on the synthesis of pyridines substituted with five different elements, highlighting the versatility of these compounds in chemical synthesis (Kieseritzky & Lindström, 2010).

Application in Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives are obtained through various chemical reactions, underscoring the compound's utility in creating complex molecular structures (El-Nabi, 2004).

Electrophilic Substitution Studies

Studies on the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds have utilized derivatives of this compound. This research enhances our understanding of chemical reactions involving these complex molecules (Katritzky, Tarhan, & Tarhan, 1970).

Involvement in Multicomponent Reactions

The compound has been used in multicomponent reactions for the synthesis of diverse heterocyclic frameworks. These reactions are pivotal in the discovery and development of new drugs and materials (Tber et al., 2015).

Exploration in Organic Synthesis

Research in organic synthesis often involves the exploration of new synthetic pathways using this compound. This includes the synthesis of complex organic molecules, which can have various applications in medicine and material science (Hedidi et al., 2016).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

properties

IUPAC Name |

3-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIDRWMHSKBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)NC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696607 |

Source

|

| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190315-47-9 |

Source

|

| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

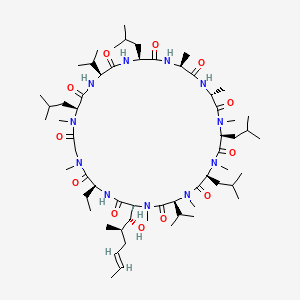

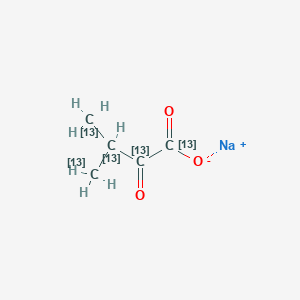

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

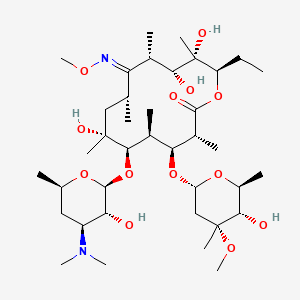

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)